molecular formula C9H8BrNO4 B2930943 Ethyl 4-bromo-2-nitrobenzoate CAS No. 528872-23-3

Ethyl 4-bromo-2-nitrobenzoate

Cat. No. B2930943
CAS RN: 528872-23-3
M. Wt: 274.07
InChI Key: HBBNMJSSYTXTPH-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-nitrobenzoate is an ester with electron-withdrawing substituents . It’s used primarily for research and development .


Synthesis Analysis

Ethyl 4-bromo-2-nitrobenzoate can be synthesized through several reactions. One method involves the reduction of ethyl 4-bromobenzoate with potassium diisobutyl-t-butoxyaluminum hydride (PDBBA) at 0°C to yield aldehydes . Another approach starts with the esterification of p-nitrobenzoic acid to its ethyl ester followed by nitro reduction .


Molecular Structure Analysis

The molecular structure of Ethyl 4-bromo-2-nitrobenzoate is represented by the linear formula C9H8BrNO4 . The InChI code for this compound is 1S/C9H8BrNO4/c1-2-15-9(12)7-4-3-6(10)5-8(7)11(13)14/h3-5H,2H2,1H3 .


Chemical Reactions Analysis

Ethyl 4-bromobenzoate, a precursor to Ethyl 4-bromo-2-nitrobenzoate, undergoes reduction with PDBBA at 0°C to yield aldehydes . It can also react with substituted benzyl chloride in the presence of zinc dust and a Pd catalyst .


Physical And Chemical Properties Analysis

Ethyl 4-bromo-2-nitrobenzoate has a molecular weight of 274.07 g/mol . It’s a liquid at room temperature . The compound has an InChI code of 1S/C9H8BrNO4/c1-2-15-9(12)7-4-3-6(10)5-8(7)11(13)14/h3-5H,2H2,1H3 .

Scientific Research Applications

Synthesis and Characterization of Complex Molecules

Ethyl 4-bromo-2-nitrobenzoate plays a critical role in the synthesis of complex molecules. For instance, it has been utilized in the synthesis of isomaltose, isomaltotetraose, and isomaltooctaose through a series of bromination and condensation reactions, showcasing its utility in constructing saccharide architectures (Koto, Uchida, & Zen, 1972).

Electrochemical Studies

Research has focused on the electrochemical behaviors of nitroaromatic compounds, including Ethyl 4-bromo-2-nitrobenzoate. These studies are crucial for understanding the compound's reactivity and potential applications in designing electrochemical sensors and devices (Carbajo et al., 2000).

Catalyst and Reaction Mechanism Insights

Ethyl 4-bromo-2-nitrobenzoate has been studied for its role in catalysis, specifically in the esterification of 4-nitrobenzoic acid. This research provides insights into the mechanisms of esterification reactions and the development of efficient catalysts (Hong-ze, 2013).

Fluorescence and Photophysical Properties

The compound has also been explored for its fluorescence properties, particularly in the synthesis and characterization of new materials with potential applications in sensing and imaging. For example, studies on dinuclear Zn(II) complexes involving Ethyl 4-bromo-2-nitrobenzoate derivatives have revealed enhanced fluorescence properties, opening avenues for their use in optical materials and bioimaging (Chang–you, 2012).

Stability and Degradation Analysis

The stability of Ethyl 4-bromo-2-nitrobenzoate under various conditions has been a subject of investigation, particularly in the context of pharmaceutical applications. Stability-indicating assays help in understanding the degradation pathways and designing more stable compounds (Freitas et al., 2014).

Advanced Polymer Synthesis

The compound's derivatives have been used in the synthesis of advanced polymers with unique properties, such as thermoresponsive behavior. These studies are fundamental for developing new materials with applications in drug delivery, coatings, and responsive surfaces (Lessard, Ling, & Maríc, 2012).

Safety and Hazards

Ethyl 4-bromo-2-nitrobenzoate may cause skin, eye, and respiratory tract irritation . It’s recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . In case of contact, immediate medical attention is advised .

properties

IUPAC Name

ethyl 4-bromo-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-2-15-9(12)7-4-3-6(10)5-8(7)11(13)14/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBNMJSSYTXTPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

528872-23-3
Record name ethyl 4-bromo-2-nitrobenzoate
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